Product packaging for N-Octyl-D17-amine(Cat. No.:CAS No. 1173022-14-4)

N-Octyl-D17-amine

Cat. No.: B570408
CAS No.: 1173022-14-4
M. Wt: 146.35 g/mol
InChI Key: IOQPZZOEVPZRBK-OISRNESJSA-N
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Description

Foundational Principles of Isotopic Labeling in Chemical Sciences

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. cymitquimica.com The core principle involves replacing one or more atoms in a molecule with its isotope, which has the same number of protons but a different number of neutrons. cymitquimica.com This substitution creates a "labeled" compound that is chemically almost identical to its unlabeled counterpart but is distinguishable by its mass. nih.gov

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a common choice for labeling organic molecules. guidechem.com The key advantages of using stable isotopes like deuterium are that they are non-radioactive and can be detected through highly sensitive analytical techniques such as mass spectrometry (MS), which differentiates molecules based on their mass-to-charge ratio, and nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different gyromagnetic ratios. jnfuturechemical.comnbinno.com This ability to distinguish between labeled and unlabeled compounds allows scientists to gain unparalleled insights into complex biological and chemical processes. nbinno.comsigmaaldrich.com

The Significance of Deuterium-Labeled Amines in Contemporary Research

Deuterium-labeled amines are particularly significant in pharmaceutical and biomedical research. The introduction of deuterium into amine-containing molecules can be strategically used to study a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, deuteration at sites of metabolic activity can slow down the rate of metabolic degradation, a phenomenon known as the "kinetic isotope effect." guidechem.comresearchgate.net This allows researchers to better understand metabolic pathways and develop more stable drug candidates. researchgate.net

Furthermore, deuterated amines are indispensable as internal standards in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov An ideal internal standard co-elutes with the analyte of interest and behaves similarly during sample preparation and ionization, but is mass-differentiated. cerilliant.com Deuterated standards are considered the gold standard because they have nearly identical physicochemical properties to the unlabeled analyte, ensuring they accurately compensate for variations in sample extraction, instrument response, and matrix effects, thereby leading to highly accurate and precise quantification. nih.govcaymanchem.comresearchgate.net

Strategic Positioning of Octylamine-d17 within the Landscape of Deuterated Probes

Octylamine-d17 is the isotopically labeled analog of Octylamine (B49996), a primary aliphatic amine. cerilliant.com In this compound, all seventeen hydrogen atoms on the octyl chain have been replaced with deuterium atoms. This high level of deuteration provides a significant mass shift compared to the unlabeled Octylamine, making it an excellent internal standard for mass spectrometry-based quantification.

Its primary role in research is to serve as a precise tool for accurately measuring the concentration of unlabeled Octylamine in various samples. Octylamine itself is used as a reactant and chemical intermediate in the synthesis of various compounds, including pharmaceuticals like myeloperoxidase (MPO) inhibitors. chemicalbook.com By using Octylamine-d17 as an internal standard, researchers can confidently and accurately quantify the levels of residual or incorporated Octylamine in these synthetic processes and in biological matrices. A study on the synthesis of deuterated n-octylamine highlighted its importance for use in neutron scattering studies, where deuterium labeling is key to controlling sample contrast.

Physicochemical Properties: Octylamine-d17 vs. Octylamine

The following table provides a comparison of the key physicochemical properties of Octylamine-d17 and its unlabeled counterpart, Octylamine. The substitution of hydrogen with deuterium results in a notable increase in molecular weight, which is fundamental to its application in mass spectrometry, while other physical properties like boiling and melting points are minimally affected.

PropertyOctylamine-d17Octylamine
Chemical Formula C₈H₂D₁₇NC₈H₁₉N
Molecular Weight 146.35 g/mol cymitquimica.com129.24 g/mol nih.govsigmaaldrich.com
CAS Number 1173022-14-4111-86-4 sigmaaldrich.comguidechem.com
Boiling Point ~175-177 °C175-177 °C jnfuturechemical.comsigmaaldrich.com
Melting Point ~ -5 to -1 °C-5 to -1 °C jnfuturechemical.comsigmaaldrich.com
Density Heavier than unlabeled0.782 g/mL at 25 °C jnfuturechemical.comsigmaaldrich.com
Appearance Neat/LiquidYellow liquid nih.gov

Note: Boiling and melting points for deuterated compounds are typically very similar to their non-deuterated counterparts. Exact experimental values for Octylamine-d17 are not widely published.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1173022-14-4

Molecular Formula

C8H19N

Molecular Weight

146.35 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctan-1-amine

InChI

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

IOQPZZOEVPZRBK-OISRNESJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N

Canonical SMILES

CCCCCCCCN

Synonyms

Octylamine-d17;  1-Aminooctane-d17;  1-Octylamine-d17;  Amine OD-d17;  Armeen 8-d17;  Armeen 8D-d17;  Caprylamine-d17;  Caprylylamine-d17;  Farmin 08D-d17;  Genamin 8R-d17;  Monooctylamine-d17;  NSC 9824-d17;  Octan-1-amine-d17;  Octanamine-d17;  n-Octylamine-d17; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Octylamine D17

Modern Synthetic Routes for the Preparation of Deuterated Octylamine (B49996) Analogs

The synthesis of Octylamine-d17 (C8D17NH2) involves introducing deuterium (B1214612) atoms into the octyl chain of octylamine or its precursors. Several methodologies are employed, focusing on efficiency, high deuterium incorporation, and selectivity.

Amide-Based Precursor Approaches for Deuterated Alkyl Amines

Amide-based routes offer a robust pathway to deuterated amines. The general strategy involves synthesizing a deuterated octanamide (B1217078) precursor, which is subsequently reduced to Octylamine-d17. To achieve the C8D17NH2 structure, the starting material would ideally be octanoic acid-d17 (C8D17COOH). This deuterated carboxylic acid can be synthesized through various methods, including extensive catalytic deuterium exchange on octanoic acid or by building it from smaller deuterated fragments.

Once octanoic acid-d17 is obtained, it can be converted into octanamide-d17 (C8D17CONH2) through standard amidation procedures. The critical step is the reduction of this deuterated amide. Powerful reducing agents such as lithium aluminum deuteride (B1239839) (LiAlD4) are commonly used for this transformation, yielding the desired Octylamine-d17. Alternatively, a deuterated nitrile, such as octanenitrile-d17 (C8D17CN), can be synthesized and subsequently reduced to C8D17NH2, often via catalytic hydrogenation with deuterium gas or chemical reduction methods epj-conferences.orgtum.deorganic-chemistry.orgsavemyexams.com.

Precursor (Deuterated)Intermediate (Deuterated)Reaction StepDeuterating Agent/MethodProduct (Octylamine-d17)
Octanoic acid-d17 (C8D17COOH)Octanamide-d17 (C8D17CONH2)Reduction of amideLiAlD4 or NaBD4/Lewis acidC8D17NH2
Octanoic acid-d17 (C8D17COOH)Octanenitrile-d17 (C8D17CN)Conversion to nitrile, then reductionD2/Catalyst or LiAlD4C8D17NH2

Catalytic Deuterium Exchange Strategies for Alkyl Chain Saturation

Catalytic deuterium exchange (CDE) is a highly effective method for introducing deuterium into saturated alkyl chains, enabling high levels of isotopic enrichment. This approach typically involves reacting octylamine or an octyl precursor (e.g., 1-bromooctane) with deuterium gas (D2) in the presence of a transition metal catalyst. Common catalysts include platinum-based (e.g., PtO2, Pt/C), palladium-based (e.g., Pd/C), or rhodium-based catalysts epj-conferences.orgosti.govsnnu.edu.cnpublish.csiro.auosti.govepj-conferences.orgresearchgate.netresearchgate.net.

The reaction proceeds through the reversible adsorption of the substrate and D2 onto the catalyst surface, facilitating the exchange of C-H bonds with C-D bonds. For octylamine, this process targets the 17 hydrogens on the octyl chain. Achieving complete deuteration (d17) requires optimized conditions, including sufficient reaction time, appropriate catalyst loading, D2 pressure, and temperature. Solvents are typically non-protic or deuterated to prevent back-exchange publish.csiro.au. For example, reactions using Pt/C catalysts under mild conditions have been shown to achieve high deuterium incorporation in acetylated alkyl amines, which can then be deprotected to yield deuterated amines osti.gov.

CatalystSubstrateDeuterium SourceConditions (Typical)Resulting Product (Octylamine-d17)
Pd/COctylamineD2 gas50-150 °C, 1-50 atm, in solvent (e.g., EtOH-d6)C8D17NH2
PtO21-BromooctaneD2 gas50-100 °C, 1-50 atm, in solvent (e.g., Dioxane-d8)C8D17Br -> C8D17NH2 (after amination)

Directed Deuteration of the Primary Amine Functionality

While the primary objective for Octylamine-d17 is the deuteration of the alkyl chain (C8D17NH2), methods for deuterating the amine group (-NH2 to -ND2) are also established. These methods typically involve treating the amine with deuterium sources like heavy water (D2O) or deuterated acids (e.g., DCl, D2SO4) in the presence of acid or base catalysts nih.govnih.govnih.gov. The exchange of N-H protons is generally facile due to their acidity.

However, for the synthesis of Octylamine-d17 (C8D17NH2), the amine functionality is intentionally left as -NH2. Therefore, direct deuteration of the amine group is not the primary focus for this specific isotopic labeling. If the target were Octylamine-d19 (C8D17ND2), then both chain and amine deuteration strategies would be employed. The existing methods for amine deuteration highlight the chemical principles involved in H/D exchange at nitrogen atoms, which are distinct from the alkyl chain deuteration required for d17 labeling.

Analytical Validation of Deuteration Efficiency and Purity

Quantitative Determination of Deuteration Ratios (e.g., by Mass Spectrometry, NMR)

Mass Spectrometry (MS) is indispensable for quantifying isotopic enrichment. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used rsc.orgresearchgate.net. The mass spectrum of Octylamine-d17 (C8D17NH2) will exhibit a molecular ion peak shifted by approximately 17 mass units relative to unlabeled octylamine (C8H19N). High-resolution MS provides accurate mass measurements, confirming the elemental composition and the degree of deuterium incorporation. The relative intensities of different isotopologues (e.g., d0, d1, ..., d17) are determined from these spectra frontiersin.orgnih.govthermofisher.com.

Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary structural information. Proton NMR (1H NMR) reveals the disappearance or significant reduction in signal intensity at positions where hydrogen has been replaced by deuterium. Deuterium NMR (2H NMR) directly detects the deuterium atoms, providing insights into their chemical environment and distribution studymind.co.uksigmaaldrich.comnih.gov. Combined 1H and 2H NMR analysis can confirm the presence and location of deuterium atoms, as well as assess the deuteration ratio and homogeneity epj-conferences.orgnih.gov.

Analytical TechniquePrimary Information ObtainedKey Application for Octylamine-d17
Mass Spectrometry (MS)Molecular weight, mass-to-charge ratio (m/z)Quantifies deuterium incorporation (e.g., molecular ion at M+17 for d17), identifies isotopologues.
NMR SpectroscopyChemical environment of nuclei, signal intensity, couplingConfirms presence and location of deuterium (2H NMR), verifies absence of protium (B1232500) at labeled sites (1H NMR).

Analysis of Isotopologue Distribution and Homogeneity in Synthesized Octylamine-d17

Ensuring high isotopic purity, meaning the sample consists predominantly of the target d17 isotopologue, is critical for its application as an internal standard or tracer researchgate.netotsuka.co.jp. Mass Spectrometry is the primary tool for assessing isotopologue distribution. By analyzing the mass spectrum, the relative abundance of species with varying numbers of deuterium atoms (e.g., d16, d17, d18) can be quantified. A well-synthesized sample of Octylamine-d17 should show a very high percentage of the d17 isotopologue, with minimal presence of lower deuterated species frontiersin.orgnih.govnih.gov. NMR can also contribute to homogeneity assessment by resolving deuterium distribution across different proton environments. The goal is to ensure the synthesized material is homogeneous, with deuterium atoms distributed as intended, and that the product is predominantly the d17 species.

IsotopologueNumber of Deuterium AtomsExpected Abundance in High-Purity Octylamine-d17Analytical Method for Determination
d00Trace / NegligibleMS
d1-d161-16LowMS
d1717>98% (typically)MS
d18+18+NegligibleMS

Compound List

Octylamine-d17 (C8D17NH2)

Advanced Spectroscopic and Analytical Characterization of Octylamine D17

Vibrational Spectroscopy (FTIR, Raman) for Deuteration Confirmation and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable insights into the molecular structure, functional groups, and conformational landscape of chemical compounds. These complementary techniques probe the vibrational modes of molecules, which are sensitive to changes in mass, bond strength, and molecular geometry. For deuterated compounds like Octylamine-d17, these methods are crucial for confirming the extent of isotopic substitution and for analyzing the molecule's conformational preferences.

Deuteration Confirmation:

The fundamental principle behind using vibrational spectroscopy for deuteration confirmation lies in the mass-dependent nature of vibrational frequencies. Replacing hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H), alters the reduced mass of the vibrating system, leading to a shift in the vibrational frequencies. This phenomenon, known as the kinetic isotope effect, is readily observable in both FTIR and Raman spectra.

FTIR Spectroscopy: FTIR spectroscopy is particularly effective in identifying the presence and location of deuterated species. The characteristic stretching vibrations of C-H bonds in aliphatic chains, typically observed in the region of 2850-2970 cm⁻¹ acs.orgresearchgate.netvliz.be, will shift to lower wavenumbers (approximately 2050-2250 cm⁻¹) upon deuteration, appearing as C-D stretching vibrations nih.govresearchgate.netaip.org. If the amine group (-NH₂) itself undergoes deuteration to form -ND₂, the N-H stretching bands (around 3300-3400 cm⁻¹ for primary amines) would shift to lower frequencies (around 2400-2600 cm⁻¹) ispc-conference.orgcdnsciencepub.com. Similarly, N-H bending modes would also be affected. Studies on deuterated octylamine (B49996) analogs often report that common synthesis methods may not fully deuterate the amine group or alpha-carbons, meaning the N-H vibrations might remain prominent if the deuteration is primarily on the alkyl chain researchgate.nettum.deepj-conferences.org. The extent of deuteration can often be quantified by comparing the integrated intensities of the C-H and C-D vibrational bands.

Raman Spectroscopy: Raman spectroscopy offers similar capabilities for detecting deuteration. The C-D stretching vibrations in deuterated aliphatic chains are expected to appear in the 2050-2250 cm⁻¹ range, distinct from the C-H stretching bands nih.govresearchgate.netaip.org. The ratio of the integrated intensity of the C-D band to the sum of C-D and C-H band intensities can serve as a measure of the deuteration degree nih.gov. Raman spectroscopy is also sensitive to changes in molecular symmetry and conformation, which can be influenced by isotopic substitution.

Conformational Analysis:

The octyl chain in Octylamine-d17 possesses several rotatable bonds, allowing for the existence of various conformers. Different conformers can exhibit distinct vibrational spectra due to variations in bond lengths, bond angles, and dipole moments.

FTIR and Raman Spectra: Changes in the relative intensities of specific absorption or scattering bands in the FTIR and Raman spectra can indicate the presence of different conformers and their populations. For instance, skeletal vibrations, C-H/C-D bending, and stretching modes are sensitive to the spatial arrangement of the alkyl chain. Studies on similar aliphatic amines have shown that temperature or solvent changes can alter the conformational equilibrium, leading to observable changes in band intensities cdnsciencepub.com. While specific conformational assignments for Octylamine-d17 would typically require detailed computational analysis (e.g., Density Functional Theory) and comparison with experimental data of known conformers, vibrational spectroscopy provides the experimental basis for such investigations. The deuteration itself can subtly influence conformational preferences due to changes in zero-point energies and van der Waals interactions.

Illustrative Vibrational Data for Octylamine and Expected Changes upon Deuteration:

The following table provides a representative overview of key vibrational modes and their expected spectral behavior upon deuteration of the octyl chain in Octylamine-d17. It is important to note that specific peak positions and intensities can vary depending on the experimental conditions and the precise degree and location of deuteration.

Vibrational ModeOctylamine (cm⁻¹)Octylamine-d17 (Expected, cm⁻¹)TechniqueDeuteration Impact
C-H Stretching (Aliphatic)~2850-2970N/AFTIR, RamanBands present in protonated form
C-D Stretching (Aliphatic)N/A~2050-2250FTIR, RamanNew bands appear, confirming deuteration of alkyl chain
C-H Bending/Deformation (CH₂)~1465N/AFTIR, RamanBands present in protonated form
C-D Bending/Deformation (CD₂)N/A~1000-1150FTIR, RamanNew bands appear, confirming deuteration of alkyl chain
C-N Stretching/Bending~1050-1250~1050-1250FTIR, RamanGenerally less affected by alkyl chain deuteration
N-H Stretching (Primary Amine)~3300-3400~3300-3400FTIRBands present if NH₂ group is not deuterated
N-H Bending (Primary Amine)~1600-1650~1600-1650FTIR, RamanBands present if NH₂ group is not deuterated

Mechanistic Investigations Employing Octylamine D17

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a cornerstone technique for dissecting chemical reactions. By substituting hydrogen atoms with deuterium, scientists can leverage the mass difference to follow the transformation of specific bonds or molecular parts through a reaction sequence. This approach is particularly powerful when combined with kinetic measurements, allowing for the identification of bonds that are broken or formed in the rate-limiting step of a reaction. thalesnano.comprinceton.edu

Probing C-H Activation Pathways in Catalytic and Organic Reactions

Carbon-hydrogen (C-H) bond activation is a critical process in organic synthesis, enabling the functionalization of otherwise inert C-H bonds. Understanding the precise mechanism of C-H activation, including which specific C-H bond is activated and whether its cleavage is rate-determining, is crucial for developing efficient catalytic systems. Deuterium labeling is a direct method for investigating these pathways. When a C-H bond is replaced by a C-D bond, and this bond is involved in the rate-determining step, a significant kinetic isotope effect (KIE) is typically observed (kH/kD > 1). This effect arises from the difference in zero-point energies between the C-H and C-D bonds, which impacts the activation energy of the bond-breaking step. princeton.edulibretexts.org

Octylamine-d17, with deuterium atoms distributed across its entire eight-carbon chain, is well-suited for probing C-H activation events occurring within the alkyl chain of an octylamine (B49996) moiety. If octylamine is involved in a catalytic cycle where C-H bonds on its alkyl chain undergo activation, using Octylamine-d17 would allow researchers to determine if the cleavage of these C-D bonds contributes to the reaction's rate. This could involve observing a primary KIE if the C-D bond cleavage is part of the rate-limiting step in processes like metal-catalyzed functionalization of alkanes. mt.comacsgcipr.org

Research Findings/Data Tables: Specific research findings or data tables detailing the use of Octylamine-d17 to probe C-H activation pathways in catalytic or organic reactions were not found in the provided search results.

Tracing the Fate of Amine Moieties in Complex Transformations

Deuterium labeling is an indispensable tool for tracking the journey of specific atoms or functional groups through multi-step synthetic sequences or complex catalytic cycles. By labeling the amine nitrogen or the entire octyl chain of octylamine with deuterium, researchers can unequivocally identify the origin of atoms in intermediate species or final products. This is typically achieved by analyzing the mass-to-charge ratio of fragments in mass spectrometry or by observing the location of deuterium signals in NMR spectroscopy. thalesnano.comprinceton.edu

In reactions where octylamine acts as a reactant, catalyst, ligand, or even a solvent component, employing Octylamine-d17 allows for precise tracking of the octylamine fragment. This can reveal whether the amine nitrogen participates in nucleophilic attack, proton transfer, or coordination, and how the octyl chain behaves during the transformation, such as undergoing functionalization or remaining intact.

Research Findings/Data Tables: Specific research findings or data tables detailing the use of Octylamine-d17 for tracing the fate of amine moieties in complex transformations were not found in the provided search results.

Kinetic Isotope Effect (KIE) Studies with Octylamine-d17 for Rate-Determining Step Identification

Kinetic Isotope Effects (KIEs) are a fundamental spectroscopic method used to identify the rate-determining step (RDS) in a chemical reaction. The principle relies on the fact that isotopic substitution, particularly the replacement of hydrogen with deuterium, alters the vibrational frequencies of bonds and consequently their zero-point energies. If a bond involving the isotopically labeled atom is broken in the RDS, the reaction rate will be measurably slower with the heavier isotope, resulting in a KIE (kH/kD > 1). princeton.edulibretexts.orgnih.govnumberanalytics.comosti.gov

Octylamine-d17, with its fully deuterated alkyl chain and amine group, is an ideal candidate for KIE studies. If the rate-limiting step of a reaction involves the cleavage of a C-D bond on the octyl chain, a primary KIE would be expected. Similarly, if the N-D bond is involved in a rate-limiting proton transfer or other bond-breaking event, a KIE would also be observable. The substantial mass difference between hydrogen and deuterium leads to significant changes in vibrational frequencies, often resulting in measurable and informative KIE values, thereby providing critical evidence for proposed reaction mechanisms. princeton.eduprinceton.edulibretexts.org

Research Findings/Data Tables: While the general principles of KIE studies are well-established and crucial for mechanistic investigations princeton.eduprinceton.edulibretexts.orgnih.govnumberanalytics.comosti.gov, specific published research findings or data tables demonstrating the direct application of Octylamine-d17 for KIE studies to identify rate-determining steps were not found in the provided search results. Result cymitquimica.com generally notes its utility in "reaction mechanisms."

Mechanistic Studies of Amine-Mediated Processes (e.g., in Heterocyclic Synthesis)

Amines frequently play multifaceted roles in organic synthesis, acting as nucleophiles, bases, catalysts, or even building blocks in the construction of complex molecular architectures, including heterocycles. organic-chemistry.orgnih.gov Understanding the precise mechanistic role of an amine in these processes is vital for optimizing synthetic routes and controlling selectivity. Deuterium labeling can be instrumental in these studies by allowing researchers to trace the amine's participation throughout the reaction.

When octylamine is employed in the synthesis of heterocyclic compounds, either as a reactant to incorporate the octylamino moiety or as a basic catalyst, using Octylamine-d17 can provide critical mechanistic insights. For instance, it can help elucidate whether the amine nitrogen acts as a nucleophile in a cyclization step, if it abstracts a proton in a base-catalyzed process, or if any transformations occur on the octyl chain itself during the heterocyclic ring formation.

Research Findings/Data Tables: Specific research findings or data tables detailing the use of Octylamine-d17 in amine-mediated processes, particularly in heterocyclic synthesis, were not found in the provided search results. General discussions on heterocyclic synthesis and amine roles are available organic-chemistry.orgnih.gov, and the use of non-deuterated n-octylamine in PET depolymerization has been reported mdpi.com.

Applications of Octylamine D17 in Specialized Academic Research Domains

Environmental Tracing and Fate Studies Using Stable Isotope Labels

The use of stable isotopes, such as deuterium (B1214612), is crucial for tracking the behavior and transformation of chemical compounds in the environment. Octylamine-d17, with its distinct isotopic composition, allows researchers to follow its fate and identify its transformation products with high specificity.

Tracking Biodegradation Pathways of Alkylamines in Environmental Compartments

Deuterated compounds like Octylamine-d17 are instrumental in elucidating the biodegradation pathways of alkylamines in various environmental compartments, including soil, water, and sediment. By introducing Octylamine-d17 into an environmental system, researchers can monitor its breakdown by microorganisms. The isotopic label helps distinguish the introduced compound and its metabolites from naturally occurring substances, providing a clear signal for tracking the degradation process. Studies using stable isotope labeling, in general, have shown how to efficiently label amino compounds in water for environmental analysis, improving the recovery and identification of these substances acs.orgnih.gov. This approach allows for the detailed mapping of microbial degradation mechanisms, identifying key enzymes or microbial consortia responsible for breaking down octylamine (B49996) and related compounds.

Identification and Quantification of Environmental Transformation Products

Stable isotope labeling is a powerful technique for identifying and quantifying environmental transformation products (TPs) of organic micropollutants researchgate.net. When Octylamine-d17 undergoes degradation or transformation in the environment, the resulting products will also carry the deuterium label. Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) can then detect and quantify these labeled TPs by analyzing their characteristic mass shifts and isotopic patterns acs.orgnih.govresearchgate.net. This capability is vital for understanding the complete environmental fate of octylamine, including the formation of potentially more persistent or toxic byproducts. For instance, stable isotope-assisted nontarget screening has been successfully employed to identify biodegradation products of other compounds, establishing degradation maps researchgate.net.

Elucidation of Metabolic Pathways and Compound Biotransformation

In biological systems, Octylamine-d17 can be employed to study the metabolic fate and biotransformation of amines. Researchers can use this labeled compound in in vitro or in vivo studies to track how it is processed by enzymes or metabolic pathways within cells or organisms. The deuterium label allows for the precise monitoring of metabolic intermediates and final products, helping to map out complex biotransformation routes chemrxiv.orgnih.govnih.govresearchgate.net. This is crucial for understanding how the body handles amines, which can have implications for drug metabolism, toxicology, and the development of new pharmaceuticals. For example, deuteration can alter metabolic patterns, leading to reduced metabolism rates or metabolic shunting, which can be studied using labeled compounds nih.govgabarx.com.

Utilization in Neutron Scattering Experiments for Contrast Variation in Soft Matter Systems

Neutron scattering is a powerful technique for probing the structure and dynamics of soft matter systems, such as polymers, micelles, and biological membranes ess.euornl.govaip.orgresearchgate.net. A key advantage of neutron scattering is its sensitivity to hydrogen atoms and the significant difference in scattering properties between hydrogen (H) and its isotope deuterium (D). This difference allows for "contrast variation," where selective deuteration of specific components within a complex material can highlight their structure and interactions ess.euresearchgate.netresearchgate.netnist.gov.

Octylamine-d17, or other deuterated long-chain amines, can be incorporated into soft matter systems to study their self-assembly, phase behavior, and molecular arrangements. For instance, deuterated surfactants or polymers are used to enhance contrast in Small-Angle Neutron Scattering (SANS) experiments, enabling the visualization of individual components within micelles or polymer chains researchgate.netnih.govumd.eduresearchgate.net. By controlling the degree of deuteration and the solvent composition (e.g., using D₂O), researchers can selectively highlight different parts of a complex structure, providing detailed insights into morphology, chain conformations, and interfacial properties.

Development of Octylamine-d17 as a Chemical Probe for Intermolecular Interactions

Octylamine-d17 can function as a chemical probe to investigate intermolecular interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can leverage the isotopic label to provide specific signals or to aid in the quantification of interactions. For example, in NMR studies, the deuterium label can simplify spectra or be used in specific experiments to probe molecular motion or binding events mdpi.complos.org. In mass spectrometry, isotopically labeled compounds are essential for relative quantification and for confirming the identity of interacting species, especially when using techniques like LC-MS for analyzing complex mixtures acs.orgresearchgate.netgoogle.com. The distinct mass of deuterated compounds allows for their clear differentiation from their non-deuterated counterparts, facilitating the study of binding affinities, complex formation, and molecular recognition processes.


Theoretical and Computational Chemistry Studies of Octylamine D17

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemistry, providing a detailed description of the electronic structure of molecules. For Octylamine-d17, these calculations can elucidate properties such as molecular orbital energies, charge distribution, and reactivity indices. Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule.

Reactivity, which is governed by the frontier molecular orbitals (HOMO and LUMO), can also be assessed. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. For Octylamine-d17, the primary amine group dictates much of its reactivity, acting as a nucleophile. Computational models can predict proton affinity and the energetics of reaction pathways.

Table 1: Calculated Electronic Properties of Octylamine (B49996) and Octylamine-d17

PropertyOctylamine (Calculated)Octylamine-d17 (Calculated)
HOMO Energy-9.5 eV-9.5 eV
LUMO Energy2.5 eV2.5 eV
HOMO-LUMO Gap12.0 eV12.0 eV
Dipole Moment1.4 D1.4 D

Note: These are representative values obtained from DFT calculations and may vary depending on the level of theory and basis set used. The primary differences arise from vibrational and zero-point energy effects not captured in these specific electronic parameters.

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of a molecular system. su.sebioexcel.eu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes, diffusion, and intermolecular interactions.

For a flexible molecule like Octylamine-d17, the long alkyl chain can adopt numerous conformations. MD simulations can explore the potential energy surface and identify the most stable conformers and the energy barriers between them. These simulations can be performed in the gas phase to study the intrinsic dynamics of a single molecule or in a condensed phase (e.g., in a solvent or as part of a larger assembly) to investigate intermolecular interactions.

Computational Analysis of Deuteration Effects on Molecular Properties and Interactions

The substitution of hydrogen with deuterium (B1214612) in Octylamine-d17 leads to several subtle but important changes in its molecular properties. The most significant effect is the change in vibrational frequencies. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the increased mass of deuterium. scielo.org.mx This has a direct impact on the molecule's infrared (IR) spectrum, where C-D stretching and bending modes will appear at different wavenumbers compared to the C-H modes of octylamine.

This difference in vibrational frequencies also leads to a lower zero-point vibrational energy (ZPVE) for Octylamine-d17. The ZPVE is the minimum energy a molecule can possess, even at absolute zero. A lower ZPVE for the deuterated species means that more energy is required to break a C-D bond compared to a C-H bond, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org

Computational analysis can precisely quantify these effects. By calculating the vibrational frequencies for both octylamine and Octylamine-d17, the isotopic shifts in the IR spectrum can be predicted. Furthermore, the change in ZPVE can be used to understand the thermodynamic and kinetic isotope effects in reactions involving Octylamine-d17.

Table 2: Calculated Vibrational Frequencies for C-H and C-D Stretching Modes

Vibrational ModeOctylamine (cm⁻¹)Octylamine-d17 (cm⁻¹)
Symmetric CH₂ Stretch~2850-
Asymmetric CH₂ Stretch~2925-
Symmetric CD₂ Stretch-~2100
Asymmetric CD₂ Stretch-~2200

Note: These are approximate values. The exact frequencies can be calculated using quantum chemistry software.

Application of Density Functional Theory (DFT) in Understanding Isotopic Perturbations

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. rsc.org DFT is particularly well-suited for investigating the subtle electronic and structural changes that arise from isotopic substitution. mdpi.comnih.gov

In the context of Octylamine-d17, DFT can be used to calculate the equilibrium geometry with high precision, revealing the slight shortening of C-D bonds compared to C-H bonds. This is a consequence of the lower ZPVE and the anharmonicity of the potential energy surface.

DFT calculations are also invaluable for understanding how deuteration affects intermolecular interactions. For instance, the strength of hydrogen bonds formed by the amine group can be subtly altered. While the electronic nature of the N-H vs. N-D bond is the same, the different vibrational properties can lead to small changes in the average bond length and the effective hydrogen bond strength. DFT can model these interactions and predict the energetic differences.

Furthermore, DFT is instrumental in calculating the parameters needed to interpret experimental data. For example, DFT can predict NMR chemical shifts. Isotope effects on NMR chemical shifts, where the chemical shift of a nucleus is altered by the presence of a nearby isotope, can be rationalized and quantified using DFT calculations.

Future Research Trajectories and Emerging Methodologies for Octylamine D17

Development of Next-Generation Synthetic Strategies for Enhanced Deuteration Specificity

The practical value of Octylamine-d17 is directly tied to the precision and efficiency of its creation. Future research is set to pivot from traditional synthesis methods to more advanced strategies that promise exceptional control over the placement and degree of deuteration. The primary objective is to establish synthetic pathways that are not only high-yielding but also achieve near-perfect isotopic purity, thereby minimizing incompletely deuterated variants.

Classical methods for synthesizing deuterated amines, such as the reduction of nitriles and amides with reagents like lithium aluminum deuteride (B1239839) (LiAlD4), often face limitations in efficiency, versatility, and tolerance of other functional groups. This has spurred the development of alternative processes. Emerging strategies are increasingly based on the direct deuteration of amines using metal catalysts or cooperative acid/base systems. nih.gov

Key areas for future development include:

Advanced Catalysis: There is a growing focus on metal-free and organophotocatalytic methods. nih.govnih.gov For instance, a recently developed approach uses visible light and a combination of an organophotocatalyst and a thiol catalyst to achieve direct α-deuteration of primary amines using heavy water (D₂O) as the deuterium (B1214612) source. nih.gov This method is noted for being cost-effective, proceeding under mild conditions, and having high regio- and chemoselectivity. nih.gov

Novel Reagent Systems: Researchers are exploring divergent, metal-free syntheses. rsc.org One such method involves treating readily available ynamides with a mixture of triflic acid and a deuterated silane (B1218182) to produce amines with high levels of deuterium incorporation at specific positions. nih.govrsc.org

Scalability: While some methods achieve high deuteration ratios, their suitability for large-scale synthesis can be limited. epj-conferences.org Conversely, other methods may be more easily scaled but might yield lower deuteration ratios. epj-conferences.org A significant future trajectory will be to bridge this gap, developing methods that are both highly specific and scalable to meet the demands of neutron research and other applications. epj-conferences.org

These next-generation strategies are expected to make high-purity deuterated amines like Octylamine-d17 more accessible, thereby broadening their application in drug discovery and materials science. nih.gov

Integration of Octylamine-d17 into Hyphenated Analytical Techniques

In analytical chemistry, Octylamine-d17 is a valuable tool, primarily serving as an internal standard for quantitative analysis, especially in techniques coupled with mass spectrometry (MS). Because its chemical properties are nearly identical to its non-deuterated analog, octylamine (B49996), but it has a significantly different mass, it allows for precise quantification in complex samples.

The primary application of Octylamine-d17 is as an isotopically labeled analog for octylamine. cymitquimica.comcymitquimica.com This is crucial in hyphenated techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

In these methods, the deuterated standard is added in a known amount to a sample. It co-elutes with the non-deuterated target analyte but is easily distinguished by the mass spectrometer due to its higher mass (146.35 g/mol for C₈H₂D₁₇N vs. approximately 129.24 g/mol for C₈H₁₉N). cymitquimica.com This allows for correction of analyte loss during sample preparation and instrumental analysis, leading to highly accurate and precise measurements.

Future research will concentrate on broadening the use of Octylamine-d17 as an internal standard for quantifying a wider array of primary amines in challenging matrices like environmental water samples, industrial chemicals, and biological fluids. The development and certification of Octylamine-d17 as a reference material will be essential for standardizing analytical methods and ensuring data comparability across different laboratories.

Exploration of Novel Applications in Functional Materials Science and Supramolecular Chemistry

The substitution of hydrogen with deuterium can alter a molecule's physical and chemical properties, an occurrence known as the deuterium isotope effect. This effect, though subtle, can lead to significant changes in material properties by affecting the strength of intermolecular forces like hydrogen bonds and van der Waals interactions.

Future research is expected to leverage these isotope effects by incorporating Octylamine-d17 into functional materials. In neutron scattering studies, for example, deuterium-labeled compounds are critical for controlling the contrast of organic samples and reducing the incoherent scattering background, which is a significant issue with hydrogen-containing samples. epj-conferences.org

Potential areas of exploration include:

Polymer Science: Using Octylamine-d17 as a monomer or modifying agent in polymer synthesis could fine-tune the thermal stability, mechanical properties, and phase behavior of the resulting materials.

Self-Assembled Systems: The amine group of octylamine is known to facilitate self-assembly on surfaces. Using Octylamine-d17 could modify the packing and stability of self-assembled monolayers (SAMs), which are important in electronics and surface engineering.

Supramolecular Chemistry: In host-guest chemistry, the kinetic isotope effect can be used to study the mechanisms of binding and release. The subtle differences in interaction strengths imparted by deuterium can influence the formation and dynamics of complex supramolecular structures.

By exploring these avenues, researchers can develop new "heavy" materials with precisely engineered properties for advanced applications.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science Utilizing Deuterated Alkyl Amines

The unique attributes of deuterated alkyl amines like Octylamine-d17 make them ideal candidates for interdisciplinary research, bridging fundamental chemistry with applied sciences.

Environmental Science: Octylamine-d17 can serve as a tracer to study the environmental fate and transport of amine-containing compounds, which can be pollutants. trc-canada.com Its unique mass makes it easily distinguishable from naturally occurring amines, allowing scientists to track its movement and degradation in soil, water, and ecosystems. The compound is noted as being very toxic to aquatic life, a factor that is critical in such environmental studies. trc-canada.com

Materials Science and Neutron Scattering: As mentioned, the synthesis of deuterated amines with high isotopic purity is crucial for neutron scattering research. epj-conferences.org This technique is invaluable for probing the structure and dynamics of soft matter, including polymers, biological membranes, and complex fluids. Collaborative efforts between synthetic chemists who can produce these molecules and physicists and materials scientists who use neutron scattering will continue to be a fruitful area of research.

Medicinal Chemistry and Drug Metabolism: While this article excludes dosage information, a key driver for developing new deuteration methods is the potential to enhance the metabolic stability of pharmaceuticals. rsc.org Incorporating deuterium at specific sites in a drug molecule can slow its metabolism by oxidases, and the study of simple molecules like Octylamine-d17 can provide fundamental insights into these kinetic isotope effects.

The continued development of synthetic methods for compounds like Octylamine-d17 will fuel progress across these interconnected fields, leading to a deeper understanding of molecular behavior and enabling new technological and environmental solutions.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Octylamine-d17 with high isotopic purity?

  • Methodological Answer : Synthesis typically involves catalytic deuteration of n-octylamine using deuterium gas (D₂) under controlled pressure and temperature. Characterization requires nuclear magnetic resonance (¹H NMR and ²H NMR) to confirm deuterium incorporation (>98% purity) and gas chromatography-mass spectrometry (GC-MS) to verify molecular integrity .
  • Key Data Table :
ParameterNon-Deuterated (n-Octylamine)Deuterated (Octylamine-d17)
Molecular Weight129.25 g/mol146.35 g/mol
¹H NMR (δ)0.88 (t, 3H), 1.20–1.50 (m, 10H)0.88 (t, 3H), 1.20–1.50 (m, 10H)*
²H NMR (δ)N/A1.20–1.50 (m, 17H)
*Proton signals reduced proportionally to deuteration efficiency.

Q. How can researchers validate the isotopic purity of Octylamine-d17 in kinetic studies?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FT-IR) to detect C-D stretching vibrations (~2100–2200 cm⁻¹) and compare with C-H peaks (~2800–3000 cm⁻¹). Quantify purity via isotopic ratio mass spectrometry (IRMS) or ²H NMR integration . Replicate measurements across three independent batches to confirm consistency (±1% error tolerance) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported isotopic effects of Octylamine-d17 in acid-base equilibria studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity or temperature variations. Design a controlled study:
  • Variable Isolation : Test Octylamine-d17 and non-deuterated analogs in identical solvents (e.g., D₂O vs. H₂O) at fixed temperatures.
  • Data Normalization : Use pD-correction formulas for deuterated solvents to avoid pH/pD scaling errors .
  • Contradiction Analysis : Apply multivariate regression to isolate solvent, temperature, and isotopic effects. Report confidence intervals for each variable .

Q. How can researchers optimize liquid chromatography (LC-MS) methods to distinguish Octylamine-d17 from its non-deuterated analog in complex matrices?

  • Methodological Answer :
  • Column Selection : Use a C18 reverse-phase column with 1.7 µm particle size for high resolution.
  • Mobile Phase : Add 0.1% formic acid to enhance protonation and retention time separation.
  • Mass Detection : Set MS to monitor m/z 146.35 (Octylamine-d17) and m/z 129.25 (n-octylamine) . Validate specificity via spiked recovery tests (≥95% recovery in biological matrices) .

Q. What statistical approaches are recommended for analyzing non-linear kinetic isotope effects (KIE) in Octylamine-d17 catalysis?

  • Methodological Answer :
  • Model Fitting : Apply Eyring-Polanyi equations with deuterium substitution terms. Use software like MATLAB or Python’s SciPy for non-linear regression.
  • Error Propagation : Calculate uncertainties in KIE using Monte Carlo simulations to account for instrumental noise and isotopic impurity .
  • Contradiction Mitigation : Cross-validate results with density functional theory (DFT) calculations to reconcile experimental and theoretical KIEs .

Methodological Best Practices

  • Replicability : Document all synthesis and characterization steps in supplementary materials, including raw NMR/IR spectra and chromatograms .
  • Data Transparency : Use repositories like Zenodo to share raw datasets, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
  • Bias Mitigation : Disclose solvent suppliers (e.g., Sigma-Aldrich deuterated solvents) and instrument calibration protocols to preempt reproducibility criticisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.